GAT228: A Technical Whitepaper on its Discovery and Synthesis
GAT228: A Technical Whitepaper on its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
GAT228 is a novel, potent, and enantiomerically pure allosteric agonist of the cannabinoid receptor 1 (CB1). As the R-(+)-enantiomer of the racemic compound GAT211, it exhibits distinct pharmacological properties from its corresponding S-(-)-enantiomer, GAT229, which functions as a positive allosteric modulator (PAM) of the CB1 receptor.[1][2][3] This enantiospecificity highlights a significant finding in the field of cannabinoid receptor modulation. GAT228 has demonstrated potential therapeutic applications in a variety of preclinical models, including those for pain, epilepsy, and Huntington's disease.[4][5] This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of GAT228, including detailed experimental protocols and a summary of its key pharmacological data.
Discovery and Rationale
The discovery of GAT228 stemmed from a research program aimed at developing allosteric modulators of the CB1 receptor as a safer therapeutic alternative to direct orthosteric agonists, which are often associated with undesirable psychoactive side effects.[1][2][3] The parent compound, GAT211, was identified as a racemic mixture exhibiting both allosteric agonist and positive allosteric modulator (PAM) activities.[3] Subsequent chiral separation of GAT211 led to the isolation of its two enantiomers: the R-(+)-enantiomer, GAT228, and the S-(-)-enantiomer, GAT229.[1][2][3] Strikingly, the pharmacological activities were found to be stereospecific, with GAT228 acting as an allosteric agonist and GAT229 as a pure PAM.[1][2][3] This discovery of enantiospecific allosteric modulation of the CB1 receptor represented a significant advancement in the field.[1][2]
Synthesis and Enantiomeric Resolution
The synthesis of GAT228 is achieved through the initial synthesis of the racemic compound, GAT211, followed by chiral resolution to isolate the desired R-(+)-enantiomer. The synthesis of related 2-phenylindole (B188600) analogs has been described, and a similar methodology is employed for GAT211.[6][7]
Synthesis of Racemic GAT211
A detailed, step-by-step synthesis protocol for GAT211 is outlined in the primary literature (Laprairie et al., 2017). The general scheme involves the reaction of 2-phenylindole with a suitable electrophile to introduce the 3-(2-nitro-1-phenylethyl) moiety.
Chiral Resolution of GAT228 and GAT229
The resolution of the racemic GAT211 into its individual enantiomers, GAT228 and GAT229, is accomplished using chiral chromatography, a standard and effective method for separating stereoisomers.
Physicochemical Properties of GAT228
| Property | Value | Reference |
| Chemical Name | 3-[(1R)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole | [5] |
| CAS Number | 1446648-15-2 | [5] |
| Molecular Formula | C22H18N2O2 | [5] |
| Molecular Weight | 342.4 g/mol | [5] |
| Purity | ≥98% | [5] |
| Formulation | A solid | [5] |
| Solubility | DMSO: 20 mg/ml | [5] |
Biological Activity and Mechanism of Action
GAT228 functions as an allosteric agonist of the CB1 receptor.[5] This means it binds to a site on the receptor that is distinct from the orthosteric site where endogenous cannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG) bind.[8] Upon binding, GAT228 induces a conformational change in the receptor, leading to its activation and the initiation of downstream signaling cascades, even in the absence of an orthosteric agonist.
In Vitro Pharmacology
GAT228 has been shown to modulate several key downstream signaling pathways of the CB1 receptor in a concentration-dependent manner in HEK293A cells expressing human CB1 (hCB1).[5]
| Assay | Effect of GAT228 |
| cAMP Inhibition | Increases inhibition of cyclic adenosine (B11128) monophosphate (cAMP) accumulation.[5] |
| β-Arrestin Recruitment | Increases recruitment of β-arrestin.[5] |
| ERK1/2 Phosphorylation | Increases phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[5] |
| PLCβ3 Phosphorylation | Increases phosphorylation of phospholipase C beta 3 (PLCβ3).[5] |
Signaling Pathways
The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Activation of the CB1 receptor by GAT228 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Furthermore, GAT228-induced CB1 receptor activation can also trigger signaling through β-arrestin pathways and stimulate the phosphorylation of MAP kinases like ERK1/2.
Figure 1: Simplified signaling pathway of GAT228 at the CB1 receptor.
Experimental Protocols
Synthesis of GAT211 and Resolution of GAT228
The detailed synthetic procedure for GAT211 and its subsequent chiral resolution are described in the supplementary information of Laprairie et al., ACS Chemical Neuroscience, 2017, 8 (6), pp 1188–1203.
In Vitro Assays
The following are generalized protocols for the key in vitro assays used to characterize GAT228's activity. Specific details and reagent concentrations can be found in the cited literature.
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HEK293A cells stably expressing hCB1 are seeded in 96-well plates.
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Cells are incubated with varying concentrations of GAT228.
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Forskolin is added to stimulate adenylyl cyclase and induce cAMP production.
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The reaction is stopped, and intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., LANCE Ultra cAMP kit).
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Data are normalized to the forskolin-only control and plotted to determine the EC50 value.
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U2OS cells stably co-expressing the hCB1 receptor fused to a ProLink tag and a β-arrestin-2 enzyme acceptor fusion protein are used (e.g., PathHunter assay).
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Cells are plated in 96-well plates and treated with a range of GAT228 concentrations.
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Following incubation, the detection reagent is added, and the resulting chemiluminescent signal is measured using a plate reader.
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The signal is proportional to the extent of β-arrestin recruitment.
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hCB1-expressing cells are grown in 6-well plates and serum-starved overnight.
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Cells are then stimulated with different concentrations of GAT228 for a specified time.
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Cell lysates are collected, and protein concentrations are determined.
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Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
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The membrane is probed with primary antibodies specific for phosphorylated ERK1/2 and total ERK1/2, followed by HRP-conjugated secondary antibodies.
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The resulting bands are visualized using an enhanced chemiluminescence detection system and quantified by densitometry.
Figure 2: General workflow for the synthesis and in vitro characterization of GAT228.
Conclusion
GAT228 is a pioneering example of an enantiospecific allosteric agonist of the CB1 receptor. Its discovery and characterization have provided invaluable tools for probing the complexities of cannabinoid receptor signaling and have opened new avenues for the development of safer and more effective cannabinoid-based therapeutics. The distinct pharmacological profile of GAT228, compared to its PAM enantiomer GAT229, underscores the importance of stereochemistry in drug design and offers a unique opportunity to selectively target specific signaling pathways downstream of the CB1 receptor. Further research into the in vivo efficacy and safety profile of GAT228 is warranted to fully elucidate its therapeutic potential.
References
- 1. Enantiospecific Allosteric Modulation of Cannabinoid 1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Enantiospecific Allosteric Modulation of Cannabinoid 1 Receptor - ACS Chemical Neuroscience - Figshare [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. CB1 Cannabinoid Receptor Signaling and Biased Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 [frontiersin.org]
- 8. Modulation of CB1 Cannabinoid Receptor by Allosteric Ligands: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
